molecular formula C18H20N2O3S B12114876 Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- CAS No. 507454-66-2

Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-

Katalognummer: B12114876
CAS-Nummer: 507454-66-2
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: COLRSDTVNFWRKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a biphenyl group and a tetrahydro-3-methyl-1,1-dioxido-3-thienyl group attached to the nitrogen atoms of the urea moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the desired product.

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Urea, N-[1,1’-biphenyl]-4-yl-N’-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and tetrahydro-3-methyl-1,1-dioxido-3-thienyl groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

507454-66-2

Molekularformel

C18H20N2O3S

Molekulargewicht

344.4 g/mol

IUPAC-Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenylphenyl)urea

InChI

InChI=1S/C18H20N2O3S/c1-18(11-12-24(22,23)13-18)20-17(21)19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,21)

InChI-Schlüssel

COLRSDTVNFWRKY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.